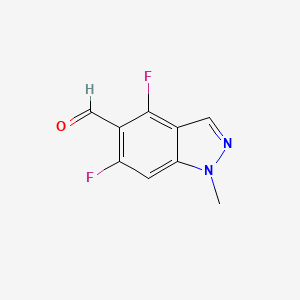

4,6-difluoro-1-méthyl-1H-indazole-5-carbaldéhyde

Vue d'ensemble

Description

“4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazoles, including “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” involves the use of lithium diisopropyl amide in tetrahydrofuran at -78℃, followed by the addition of N-methyl-N-phenylformamide .Molecular Structure Analysis

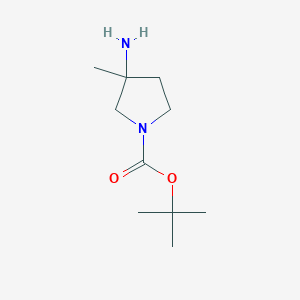

The molecular structure of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes a 1H-indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with two fluorine atoms at the 4 and 6 positions, a methyl group at the 1 position, and a carbaldehyde group at the 5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” include a molecular weight of 196.15 . It is a solid at room temperature .Applications De Recherche Scientifique

Activité antifongique

La structure du “4,6-difluoro-1-méthyl-1H-indazole-5-carbaldéhyde” est similaire à celle de certains composés antifongiques. Par exemple, une série de nouveaux amides d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique a été synthétisée et testée contre sept champignons phytopathogènes . Ces composés ont présenté des activités modérées à excellentes . Par conséquent, le “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux agents antifongiques.

Études des relations structure-activité (SAR)

Ce composé pourrait être utilisé dans des études SAR pour comprendre la relation entre la structure d'une molécule et son activité biologique . Par exemple, la région électrostatique du cycle benzénique de l'indazole dans ce composé pourrait être bénéfique pour l'activité antifongique .

Bioisostérie

Le composé pourrait être utilisé dans la bioisostérie, une stratégie en chimie médicinale pour la conception rationnelle de médicaments. Cela implique l'échange d'un atome ou d'un groupe d'atomes avec un atome ou un groupe d'atomes ayant des propriétés physiques ou chimiques similaires .

Synthèse de nouveaux composés

Le “this compound” pourrait servir de bloc de construction dans la synthèse de nouveaux composés. Sa structure unique pourrait être exploitée pour créer de nouvelles molécules avec des applications potentielles dans divers domaines .

Science des matériaux

Synthèse organique

Safety and Hazards

The safety information for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P301, P302, P305, P312, P338, P351, P352 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Indole derivatives are known to exhibit various biological activities, which can result in a range of molecular and cellular effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions can affect its stability.

Analyse Biochimique

Biochemical Properties

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . Additionally, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde has been found to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways .

Cellular Effects

The effects of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying epigenetic marks, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde exerts its effects through various binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, the binding of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .

Metabolic Pathways

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug efflux and distribution . Additionally, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde can bind to plasma proteins, influencing its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde can impact its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its overall biological activity .

Propriétés

IUPAC Name |

4,6-difluoro-1-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUXEYOVRCUBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C=N1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)